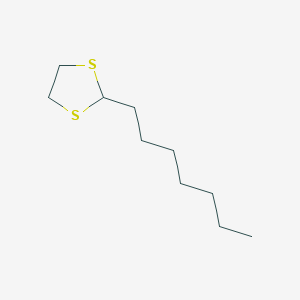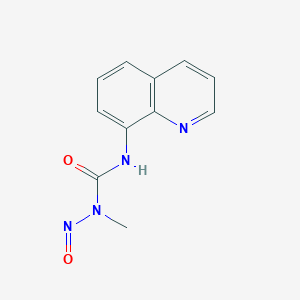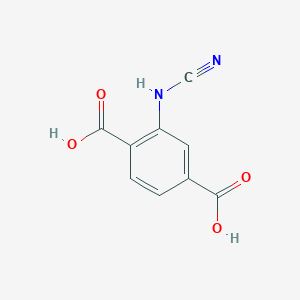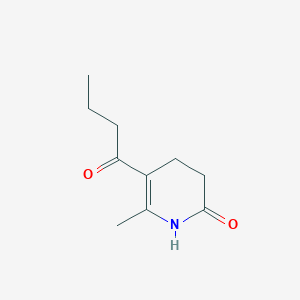
2-Heptyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-1,3-dithiolane is an organosulfur compound with the molecular formula C10H20S2 It belongs to the class of 1,3-dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Heptyl-1,3-dithiolane can be synthesized through the reaction of heptanal with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted dithiolanes.
Aplicaciones Científicas De Investigación
2-Heptyl-1,3-dithiolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Heptyl-1,3-dithiolane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity . The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: The parent compound with a similar structure but without the heptyl group.
1,2-Dithiolane: An isomer with sulfur atoms at positions 1 and 2.
1,3-Dithiane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Heptyl-1,3-dithiolane is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and enhances its solubility in organic solvents.
Propiedades
Número CAS |
93215-67-9 |
|---|---|
Fórmula molecular |
C10H20S2 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
2-heptyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |
Clave InChI |
QMFIDKBWTHCPRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1SCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)






![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)


